Cas no 37882-31-8 (ZR 777)

ZR 777 structure
ZR 777 structure
Product Name:ZR 777
CAS No:37882-31-8
MF:C18H28O2
MW:276.413725852966
CID:922744
PubChem ID:6434236
Update Time:2025-04-19

ZR 777 Chemical and Physical Properties

Names and Identifiers

    • ZR 777
    • prop-2-ynyl 3,7,11-trimethyldodeca-2,4-dienoate
    • DTXSID3032624
    • (E,E)-3,7,11-Trimethyl-2,4-dodecadienoic acid 2-propynyl ester
    • NCGC00255358-01
    • 6IW5NLQ04R
    • 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester
    • (E,E)-2-Propynyl 3,7,11-trimethyl-2,4-dodecadienoate
    • Caswell No. 714AA
    • 2,4-DODECADIENOIC ACID, 3,7,11-TRIMETHYL-, 2-PROPYN-1-YL ESTER, (2E,4E)
    • ZR-77
    • Q27119786
    • XR-777
    • Kinoprene [ANSI:ISO]
    • XR 777
    • Kinopren
    • CHEBI:39243
    • EPA Pesticide Chemical Code 107501
    • CAS-42588-37-4
    • Enstar
    • prop-2-ynyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
    • 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (E,E)-
    • Enstar IGR
    • ENT 70531
    • 2-Kinoprene
    • SCHEMBL43180
    • prop-2-yn-1-yl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
    • BRN 2108959
    • KINOPRENE [MI]
    • UNII-6IW5NLQ04R
    • DTXCID1012624
    • EINECS 255-898-9
    • Kinoprene [ANSI]
    • AKOS015903440
    • 2-Propynyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate
    • ZR-777
    • SCHEMBL2233054
    • CHEMBL38226
    • 37882-31-8
    • ZR-777 5E
    • ENT-70531
    • C19042
    • 2-Propynyl 3,7,11-trimethyl-2,4-dodecadienoate
    • Kinoprene
    • NS00004731
    • KINOPRENE [ISO]
    • ZR77
    • Tox21_302008
    • KINOPRENE, (+/-)-
    • 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (2E,4E)-
    • 42588-37-4
    • Inchi: 1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+
    • InChI Key: FZRBKIRIBLNOAM-WHVZTFIZSA-N
    • SMILES: O(CC#C)C(/C=C(\C)/C=C/CC(C)CCCC(C)C)=O

Computed Properties

  • Exact Mass: 276.208930132g/mol
  • Monoisotopic Mass: 276.208930132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 10
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.0356 (rough estimate)
  • Boiling Point: 359.32°C (rough estimate)
  • Refractive Index: 1.4800 (estimate)
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